molecular formula C19H16F3N3O3 B2880082 2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide CAS No. 1251589-81-7

2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide

Cat. No.: B2880082
CAS No.: 1251589-81-7
M. Wt: 391.35
InChI Key: OAQGWYSXCLMSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a trifluoromethylbenzyl group. These groups could potentially confer various chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The oxadiazole ring and the aromatic rings could potentially participate in pi stacking interactions, and the polar groups could form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The oxadiazole ring might be susceptible to nucleophilic attack, and the aromatic rings could potentially undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar groups could increase its solubility in polar solvents, and the aromatic rings could increase its stability .

Scientific Research Applications

Chemotherapeutic and Antimicrobial Potential

A significant body of research illustrates the chemotherapeutic and antimicrobial potential of 1,3,4-oxadiazole derivatives. Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives, demonstrating notable antimicrobial activity against gram-positive and gram-negative bacteria, as well as antiproliferative activity against human tumor cell lines, indicating their promise as chemotherapeutic agents (Kaya et al., 2017). This research suggests that derivatives of oxadiazole, such as the compound , could be explored further for their potential in treating various bacterial infections and cancer types.

Enzyme Inhibition for Therapeutic Use

The inhibition of enzymes involved in disease pathways is a critical area of drug development. The synthesis and evaluation of 1,3,4-oxadiazole derivatives have shown that these compounds exhibit potent inhibitory activity against enzymes like aldose reductase (ALR2), which is implicated in diabetic complications such as cataracts. La Motta et al. (2008) discovered that oxadiazole derivatives could inhibit ALR2 effectively, showcasing their potential in preventing or treating diabetes-related visual impairments (La Motta et al., 2008).

Anticancer Evaluation

The structural features of 1,3,4-oxadiazole derivatives have been explored for their anticancer properties. Salahuddin et al. (2014) synthesized oxadiazole derivatives and evaluated their in vitro anticancer activity, discovering compounds with significant activity against breast cancer cell lines (Salahuddin et al., 2014). This underscores the potential utility of oxadiazole derivatives in developing new anticancer therapies.

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c1-27-15-7-5-13(6-8-15)18-25-24-17(28-18)10-16(26)23-11-12-3-2-4-14(9-12)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQGWYSXCLMSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.